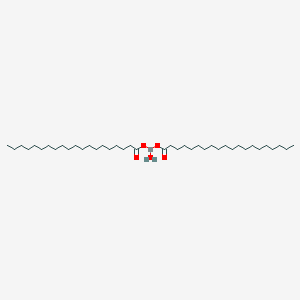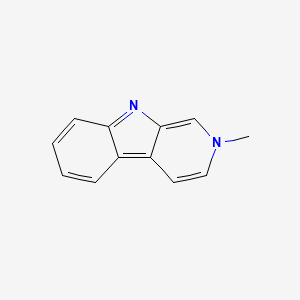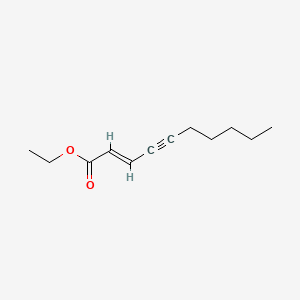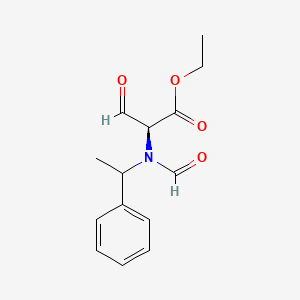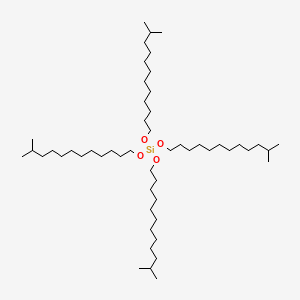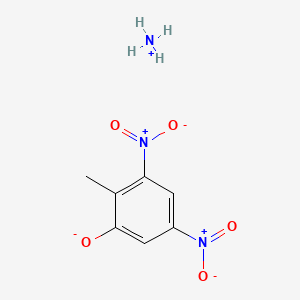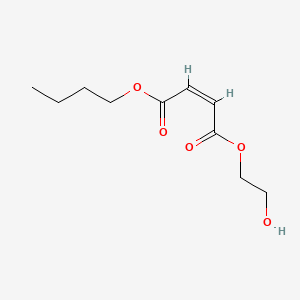
Butyl 2-hydroxyethyl maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El maleato de 2-hidroxietilo y butilo es un compuesto orgánico con la fórmula molecular C10H16O5. Es un éster derivado del ácido maleico, donde los átomos de hidrógeno de los grupos carboxilo son reemplazados por grupos butilo y 2-hidroxietilo. Este compuesto es conocido por sus aplicaciones en varios campos, incluyendo la química de polímeros y la ciencia de los materiales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El maleato de 2-hidroxietilo y butilo se puede sintetizar a través de la esterificación del ácido maleico con butanol y 2-hidroxietil. La reacción típicamente involucra el uso de un catalizador ácido, como el ácido sulfúrico, para facilitar el proceso de esterificación. La reacción se lleva a cabo bajo condiciones de reflujo para asegurar la conversión completa de los reactivos al éster deseado.
Métodos de producción industrial
En entornos industriales, la producción de maleato de 2-hidroxietilo y butilo a menudo implica procesos continuos de esterificación. Estos procesos están diseñados para maximizar el rendimiento y la eficiencia, al tiempo que minimizan los residuos. El uso de sistemas catalíticos avanzados y condiciones de reacción optimizadas asegura una alta pureza y una calidad constante del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
El maleato de 2-hidroxietilo y butilo experimenta varias reacciones químicas, incluyendo:
Esterificación: La formación de ésteres a partir de ácidos carboxílicos y alcoholes.
Hidrólisis: La ruptura del éster en sus alcoholes y ácidos constituyentes en presencia de agua y un catalizador ácido o básico.
Polimerización: El compuesto puede participar en reacciones de polimerización para formar copolímeros con otros monómeros.
Reactivos y condiciones comunes
Esterificación: Ácido sulfúrico o ácido p-toluensulfónico como catalizadores, condiciones de reflujo.
Hidrólisis: Condiciones ácidas o básicas, temperaturas elevadas.
Polimerización: Iniciadores radicales como peróxido de benzoilo o azobisisobutironitrilo (AIBN).
Principales productos formados
Hidrólisis: Butanol, 2-hidroxietil y ácido maleico.
Polimerización: Copolímeros con diversas propiedades dependiendo de los comonómeros utilizados.
Aplicaciones Científicas De Investigación
El maleato de 2-hidroxietilo y butilo tiene una amplia gama de aplicaciones en la investigación científica:
Química de polímeros: Se utiliza como monómero en la síntesis de copolímeros con propiedades personalizadas para aplicaciones específicas.
Ciencia de los materiales: Se incorpora a los materiales para mejorar sus propiedades mecánicas y térmicas.
Aplicaciones biomédicas: Se investiga para su uso en sistemas de liberación de fármacos y materiales biocompatibles.
Aplicaciones industriales: Se utiliza en la producción de adhesivos, recubrimientos y selladores.
Mecanismo De Acción
El mecanismo de acción del maleato de 2-hidroxietilo y butilo en reacciones de polimerización involucra la formación de radicales libres que inician el proceso de polimerización. Los grupos éster del compuesto participan en la reacción, lo que lleva a la formación de largas cadenas de polímeros. La presencia del grupo 2-hidroxietilo también puede influir en las propiedades del polímero al introducir características hidrofílicas.
Comparación Con Compuestos Similares
Compuestos similares
Acrilato de butilo: Otro éster utilizado en reacciones de polimerización, pero con propiedades diferentes debido a la ausencia del grupo hidroxietilo.
Metacrilato de 2-hidroxietilo: Similar en estructura, pero con un grupo metacrilato en lugar de un grupo maleato, lo que lleva a un comportamiento de polimerización diferente.
Singularidad
El maleato de 2-hidroxietilo y butilo es único debido a su combinación de grupos butilo y 2-hidroxietilo, que proporcionan un equilibrio de propiedades hidrofóbicas e hidrofílicas. Esto lo hace particularmente útil en aplicaciones donde se desean ambas características, como en la síntesis de copolímeros anfífilos.
Propiedades
Número CAS |
26469-34-1 |
|---|---|
Fórmula molecular |
C10H16O5 |
Peso molecular |
216.23 g/mol |
Nombre IUPAC |
1-O-butyl 4-O-(2-hydroxyethyl) (Z)-but-2-enedioate |
InChI |
InChI=1S/C10H16O5/c1-2-3-7-14-9(12)4-5-10(13)15-8-6-11/h4-5,11H,2-3,6-8H2,1H3/b5-4- |
Clave InChI |
PUDIPIBJWKQFNR-PLNGDYQASA-N |
SMILES isomérico |
CCCCOC(=O)/C=C\C(=O)OCCO |
SMILES canónico |
CCCCOC(=O)C=CC(=O)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


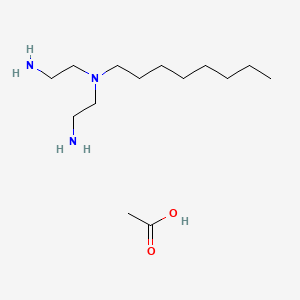
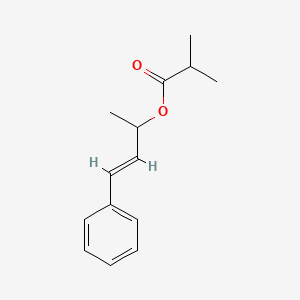


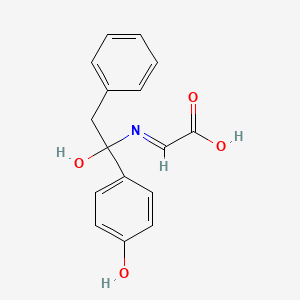
![1-[2-(2-Hydroxyethoxy)ethoxy]octadecan-2-ol](/img/structure/B12659976.png)
